molecular formula C11H10BrN5 B3183025 4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine CAS No. 50768-75-7

4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine

Cat. No. B3183025
CAS RN: 50768-75-7
M. Wt: 292.13 g/mol
InChI Key: XHJGETUGTPYUKU-UHFFFAOYSA-N
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Description

“4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine” is a chemical compound with the CAS number 50768-75-7. It has a molecular weight of 292.14 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused with a pyridine ring through a diazenyl linkage . The pyridine ring carries a bromine atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Crystal Structure and Spectroscopic Properties

Studies on analogs, such as those involving benzoylpyridine derivatives, reveal the importance of these compounds in understanding crystal structures and spectroscopic properties. For instance, the synthesis and detailed spectroscopic, thermal, and structural elucidation of novel anyles of 4-benzoylpyridine have been reported. Such compounds have been analyzed using various techniques, including IR-spectroscopy, UV-spectroscopy, and quantum chemical calculations, to obtain their electronic structure, vibrational data, and electronic spectra. This research contributes to the understanding of molecular interactions and the electronic properties of diazenyl benzene derivatives (Kolev et al., 2009).

Luminescence and Electrochemistry

Another study explores the synthesis, structures, luminescence, and electrochemistry of benzene- and biphenyl-centered compounds, including bis- and tris-1,3,2-diazaboroles and -1,3,2-diazaborolidines. This research highlights the potential of diazenyl benzene derivatives in developing luminescent materials and understanding their electrochemical behaviors, which are crucial for applications in optical materials and electronic devices (Weber et al., 2006).

Antimicrobial Applications

Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis and evaluation of a new anti-microbial additive based on pyrimidine derivative incorporated into polyurethane varnish and printing ink paste demonstrate the potential of such compounds in enhancing antimicrobial effects in surface coatings and inks. This research underscores the relevance of diazenyl benzene derivatives in developing antimicrobial materials (El‐Wahab et al., 2015).

Synthesis of New Materials

The ability to synthesize new condensed heterocyclic systems from diamines, leading to the creation of heterocyclic systems with potential applications in material science, pharmacology, and organic electronics, also indicates the broader relevance of diazenyl benzene derivatives. Such studies provide insights into the synthesis of complex molecular structures and their potential applications (Rusanov et al., 1977).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Future Directions

The future directions for this compound are not specified in the available literature. Its potential applications could be explored further in various fields such as material science, chemical synthesis, and more .

properties

IUPAC Name

4-[(5-bromopyridin-2-yl)diazenyl]benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5/c12-7-1-4-11(15-6-7)17-16-10-3-2-8(13)5-9(10)14/h1-6H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJGETUGTPYUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)N=NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Bromopyridin-2-yl)diazenyl)benzene-1,3-diamine

CAS RN

50768-75-7
Record name 4-(5-Bromo-2-pyridylazo)-m-phenylenediamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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